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Compound of Interest

Compound Name:
Methyl N-cbz-homomorpholine-2-

carboxylate

CAS No.: 1226776-84-6

Cat. No.: B578546

Get Quote

Executive Summary
The homomorpholine (1,4-oxazepane) scaffold represents a critical expansion of chemical

space beyond the saturated 6-membered morpholine ring. In drug discovery, this 7-membered

heterocycle offers unique conformational properties, often used to fine-tune solubility and

metabolic stability in peptidomimetics and protease inhibitors.

This guide focuses on the synthesis of N-Cbz-1,4-oxazepane carboxylic acid esters. The

Carbobenzyloxy (Cbz) group is selected for its orthogonality to Boc/Fmoc protocols, making

these intermediates highly valuable for solid-phase peptide synthesis (SPPS). We will detail

two primary synthetic strategies:

Intramolecular Mitsunobu Cyclization: Ideal for preserving chiral centers from amino acid

precursors (e.g., Serine or Homoserine).

Ring-Closing Metathesis (RCM): A robust modular approach for constructing the ring from

alkene precursors.
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Part 1: Strategic Analysis & Retrosynthesis
The Thermodynamic Challenge
Synthesizing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings

due to higher entropic barriers and transannular strain. A successful protocol must overcome

the tendency for intermolecular polymerization (dimerization).

Solution: High-dilution conditions or template effects.

Critical Control: The choice of cyclization point is vital. Closing the ether linkage (C-O bond)

is often superior to forming the C-N bond late in the sequence due to the reversibility and

lower steric hindrance of alkoxide/hydroxyl attacks.

Retrosynthetic Logic
The most efficient route to chiral homomorpholine esters utilizes the "Chiral Pool," starting from

readily available amino acids like L-Serine (yielding 3-substituted esters) or L-Homoserine

(yielding 5-substituted esters).
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Figure 1: Retrosynthetic analysis leveraging the chiral pool for stereochemical retention.

Part 2: Core Methodology – Intramolecular
Mitsunobu Cyclization
This protocol describes the synthesis of Methyl (S)-4-((benzyloxy)carbonyl)-1,4-oxazepane-5-

carboxylate. This route is preferred for its ability to maintain enantiomeric purity.

Mechanism & Rationale
The Mitsunobu reaction activates a primary alcohol (on the side chain) to a leaving group

(alkoxy-phosphonium intermediate), which is then displaced by the secondary alcohol of the

homoserine backbone.
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Why Mitsunobu? It avoids harsh acidic/basic conditions that might racemize the alpha-proton

of the ester.

Regioselectivity: The reaction is driven by the activation of the less hindered primary alcohol,

ensuring the correct ring closure.

Experimental Protocol
Step 1: Precursor Assembly (Reductive Amination)
Objective: Synthesize N-Cbz-N-(2-hydroxyethyl)-L-homoserine methyl ester.

Reagents: L-Homoserine methyl ester hydrochloride (1.0 equiv), Glycolaldehyde dimer (1.1

equiv), NaBH(OAc)3 (1.5 equiv), DIPEA (1.0 equiv), DCM (0.1 M).

Procedure:

Dissolve amino acid ester in DCM. Add DIPEA and Glycolaldehyde. Stir for 30 min.

Add NaBH(OAc)3 portion-wise at 0°C. Warm to RT and stir for 16h.

Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2]

Protection: Treat the crude secondary amine with Cbz-Cl (1.1 equiv) and NaHCO3 (2.0

equiv) in THF/H2O (1:1) to yield the N-Cbz protected diol.

Step 2: Cyclization (The Critical Step)
Objective: Ring closure to form the 1,4-oxazepane core.
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Parameter Specification Rationale

Substrate N-Cbz-diol precursor

Contains both nucleophile (2°-

OH) and electrophile source

(1°-OH).

Reagents
DIAD (1.2 equiv), PPh3 (1.2

equiv)

Standard Mitsunobu couple.

ADDP/PBu3 can be used for

difficult substrates.

Solvent Toluene or DCM (Anhydrous)

Toluene often provides better

yields for 7-membered rings

due to thermal properties.

Concentration 0.01 M - 0.05 M

CRITICAL: High dilution is

mandatory to prevent

intermolecular oligomerization.

Temperature 0°C to RT

Low temp addition prevents

side reactions; RT drives

cyclization.

Detailed Workflow:

Dissolve Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous Toluene under Argon.

Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise at 0°C. A white precipitate

(betaine) may form. Stir for 15 min.

Add the N-Cbz-diol precursor (1.0 equiv) dissolved in Toluene very slowly (via syringe pump

over 1-2 hours) to the reaction mixture.

Note: Slow addition simulates high dilution, favoring intramolecular reaction.

Allow the reaction to warm to Room Temperature and stir for 12–24 hours. Monitor by

TLC/LC-MS.

Workup: Concentrate solvent. Triturate residue with Et2O/Hexane (1:1) to precipitate

Triphenylphosphine oxide (TPPO). Filter.
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Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 3: Alternative Methodology – Ring-Closing
Metathesis (RCM)
For substrates where the Mitsunobu fails (steric bulk) or when building non-natural isomers,

RCM is the industry standard.
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Figure 2: RCM workflow for de novo ring construction.

Key Protocol Differences:

Precursor: Requires an N-allyl-O-allyl (or O-vinyl) derivative.

Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II) are required for 7-

membered rings due to difficult ring-closing kinetics.

Solvent: DCM at reflux.[2]

Advantage: Allows installation of the ester group via cross-metathesis (using acrylates) if not

present in the backbone, though pre-installing the ester on the "O" or "N" chain is preferred.

Part 4: Critical Process Parameters &
Troubleshooting
Dimerization vs. Cyclization
The formation of the 14-membered dimer is the primary impurity.

Detection: LC-MS will show the same m/z ratio (if ionization is M+H) or distinct dimer peaks.

NMR will show broadened signals.
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Remediation: If dimerization >10%, decrease concentration to 0.005 M or increase

temperature (entropic favorability for cyclization).

Cbz Rotamers in NMR
N-Cbz-1,4-oxazepanes exhibit strong rotameric populations in NMR (CDCl3) due to the

restricted rotation of the carbamate bond within the 7-membered ring.

Observation: Peaks may appear doubled or extremely broad.

Validation: Run NMR at elevated temperature (50°C in DMSO-d6) to coalesce peaks and

confirm purity.

Purification of Mitsunobu Byproducts
Removal of TPPO (Triphenylphosphine oxide) is notoriously difficult.

Tip: Use polymer-supported PPh3 (PS-PPh3) for easier filtration, or use the ZnCl2

complexation method to precipitate TPPO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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